![molecular formula C14H15NO5S B395288 N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 446052-58-0](/img/structure/B395288.png)
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine, also known as MNG, is a small molecule that has been used in a variety of scientific research applications. MNG is a sulfonamide-containing compound, and it has been widely studied for its biochemical and physiological effects.
Scientific Research Applications
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine has been used in a variety of scientific research applications, including as a drug-like molecule in drug discovery, as a probe in biochemical studies, as a ligand in protein-ligand studies, and as a substrate in enzyme-catalyzed reactions.
Mechanism of Action
Target of Action
The primary targets of N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine are tubulin and the signal transducer and activator of transcription 3 (STAT3) . These targets play crucial roles in the development of many cancers, making them potential therapeutic targets .
Mode of Action
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine interacts with its targets in a competitive manner. It binds to the colchicine binding site, inhibiting tubulin polymerization . It also directly binds to the STAT3 protein, inhibiting STAT3 phosphorylation .
Biochemical Pathways
The compound affects the pathways involving tubulin and STAT3. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, essential components of the cell’s cytoskeleton . The inhibition of STAT3 phosphorylation disrupts the STAT3 signaling pathway, which is involved in cellular processes like cell growth and apoptosis .
Result of Action
The compound exhibits strong inhibitory activity against various cancer cells, including A549, MDA-MB-231, and HCT-116 cells . In terms of single target inhibition, it is slightly inferior to positive drugs, but it shows a good anti-tumor effect in vivo, and can inhibit >80% of xenograft tumor growth .
Advantages and Limitations for Lab Experiments
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine has several advantages as a reagent in lab experiments. For example, it is a small molecule that can easily be synthesized in a laboratory setting, and it is relatively stable and non-toxic. However, N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine also has some limitations. For example, it is not very soluble in water, and it is not very stable in the presence of light or heat.
Future Directions
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine has potential for use in a variety of future directions. For example, it could be used in drug discovery, as a substrate in enzyme-catalyzed reactions, or as a ligand in protein-ligand studies. In addition, it could be used to further investigate its biochemical and physiological effects, such as its anti-inflammatory and antioxidant properties. Finally, it could be used to develop new synthetic methods for the synthesis of other compounds.
Synthesis Methods
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine can be synthesized from the reaction of 4-methoxy-1-naphthaldehyde with N-methylglycine and a catalytic amount of sulfuric acid, as described by Zhang et al. (2020). The reaction is carried out in a solvent such as acetonitrile, and the product can be isolated by filtration and recrystallization.
properties
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-15(9-14(16)17)21(18,19)13-8-7-12(20-2)10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQZEDOWCDROMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-1-naphthyl)sulfonyl]-N-methylglycine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.